molecular formula C18H11NO2 B1625332 5-Nitrobenzo[C]phenanthrene CAS No. 64356-30-5

5-Nitrobenzo[C]phenanthrene

Cat. No.: B1625332
CAS No.: 64356-30-5
M. Wt: 273.3 g/mol
InChI Key: RBHYZHMSZFPHDS-UHFFFAOYSA-N
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Description

5-Nitrobenzo[C]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a nitro group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[C]phenanthrene typically involves multi-step processes. One common method includes the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrobenzo[C]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or alkyl groups replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides

Major Products:

    Oxidation: Formation of quinones or carboxylic acids

    Reduction: Formation of amino derivatives

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

5-Nitrobenzo[C]phenanthrene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential mutagenic and carcinogenic properties, aiding in the understanding of PAH-related biological effects.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 5-Nitrobenzo[C]phenanthrene exerts its effects involves its interaction with cellular components. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, leading to potential cytotoxicity .

Comparison with Similar Compounds

  • 5,8-Diazabenzo[C]phenanthrene
  • 9,14-Diazadibenz[A,E]acephenanthrylene
  • 5-Nitrobenzo[C][1,2,5]thiadiazole

Comparison: 5-Nitrobenzo[C]phenanthrene is unique due to its specific nitro group placement, which influences its reactivity and biological activity. Compared to similar compounds like 5,8-Diazabenzo[C]phenanthrene and 9,14-Diazadibenz[A,E]acephenanthrylene, this compound exhibits distinct mutagenic properties and different reactivity patterns in chemical reactions .

Properties

IUPAC Name

5-nitrobenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-19(21)17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHYZHMSZFPHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444482
Record name 5-NITROBENZO[C]PHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64356-30-5
Record name 5-NITROBENZO[C]PHENANTHRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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